1-(3-Tert-butyl-phenyl)-cyclohexylamine
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Overview
Description
1-(3-Tert-butyl-phenyl)-cyclohexylamine is an organic compound characterized by a cyclohexylamine group attached to a 3-tert-butyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Tert-butyl-phenyl)-cyclohexylamine typically involves the reaction of 3-tert-butyl-phenylamine with cyclohexanone under reductive amination conditions. The process can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Tert-butyl-phenyl)-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(3-Tert-butyl-phenyl)-cyclohexylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Tert-butyl-phenyl)-cyclohexylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For instance, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-tert-Butylphenol: Shares the tert-butyl-phenyl group but lacks the cyclohexylamine moiety.
Methyl tert-butyl ether: Contains the tert-butyl group but differs significantly in structure and properties.
tert-Butyl phenyl carbonate: Another compound with a tert-butyl-phenyl group, used in different applications.
Uniqueness: 1-(3-Tert-butyl-phenyl)-cyclohexylamine is unique due to the combination of the cyclohexylamine and 3-tert-butyl-phenyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C16H25N |
---|---|
Molecular Weight |
231.38 g/mol |
IUPAC Name |
1-(3-tert-butylphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C16H25N/c1-15(2,3)13-8-7-9-14(12-13)16(17)10-5-4-6-11-16/h7-9,12H,4-6,10-11,17H2,1-3H3 |
InChI Key |
AWDANHMPXNOZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2(CCCCC2)N |
Origin of Product |
United States |
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